molecular formula C5H2BrCl3N2OS B8540873 2-Bromo-4-trichloroacetamidothiazole

2-Bromo-4-trichloroacetamidothiazole

Cat. No.: B8540873
M. Wt: 324.4 g/mol
InChI Key: LBGQYPUDJATMPG-UHFFFAOYSA-N
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Description

2-Bromo-4-trichloroacetamidothiazole is a useful research compound. Its molecular formula is C5H2BrCl3N2OS and its molecular weight is 324.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H2BrCl3N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

N-(2-bromo-1,3-thiazol-4-yl)-2,2,2-trichloroacetamide

InChI

InChI=1S/C5H2BrCl3N2OS/c6-4-11-2(1-13-4)10-3(12)5(7,8)9/h1H,(H,10,12)

InChI Key

LBGQYPUDJATMPG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)Br)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Amino-2-bromo-thiazole hydrobromide (15.6 g) and trichloroacetyl chloride (14.3 g) were suspended in methylene chloride (100 ml) with stirring and treated dropwise with pyridine (16 ml) over 15 minutes maintaining reaction temperature at 0° C. with an ice bath. After completing the addition, the reaction mixture was stirred at room temperature for 3 hours, then poured onto 20% aqueous sodium acetate (250 ml) and stirred for 30 minutes. The mixture was separated and the organic layer washed with 2N hydrochloric acid, water, sodium carbonate solution and water. The organic layer was dried (MgSO4) and the solvent removed in vacuo and the residue treated with charcoal in hexane and recrystallised from hexane to give the title compound (10.5 g) m.p. 77°-80° C. (Found: C, 19.0; H, 0.7; N, 8.5. C5H2Cl3BrN2OS requires C, 18.5; H, 0.6; N, 8.6%)
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
8.6%

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